molecular formula C7H7N3 B1391355 Imidazo[1,2-A]pyridin-7-amine CAS No. 421595-81-5

Imidazo[1,2-A]pyridin-7-amine

Cat. No. B1391355
CAS RN: 421595-81-5
M. Wt: 133.15 g/mol
InChI Key: IHFZRBQSSDQVOD-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-7-amine is a synthetic fine chemical useful in the synthesis of pharmaceuticals, consumer chemicals, and photophysical compounds . It has a molecular weight of 133.15 .


Synthesis Analysis

This compound can be synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H7N3 . It contains a total of 18 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. It can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Copper-Catalyzed Synthesis : Imidazo[1,2-a]pyridines can be synthesized through copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a convenient strategy for producing a variety of imidazo[1,2-a]pyridines from readily available materials (Pericherla et al., 2013).

  • Solid-Phase Synthesis : Imidazo[1,2-a]pyridine-8-carboxamides, derivatives of imidazo[1,2-a]pyridine, can be synthesized efficiently on a solid phase, providing a versatile method for creating diverse derivatives (Kamal et al., 2007).

  • Synthesis via Arylamines and Nitriles : A novel method for constructing imidazo[1,2-a]pyridin-2-amine frameworks involves a sequential approach with arylamines and nitriles, leading to various heterocyclic compounds (Tian et al., 2016).

  • Tandem Amination/Cycloisomerization : Imidazo[1,2-a]pyridines can be produced through a tandem route involving amination of aryl propargylic alcohols and intramolecular cycloisomerization (Liu et al., 2011).

Biological and Medicinal Research

  • Enzyme Inhibitors and Receptor Ligands : Imidazo[1,2-a]pyridine exhibits significant pharmacological properties, acting as enzyme inhibitors and receptor ligands, demonstrating its importance in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

  • Privileged Structure in Medicinal Chemistry : Designing and synthesizing 8-aminated-imidazo[1,2-a]pyridines has shown enhanced affinity towards specific receptors like adenosine receptor A2A, indicating a privileged structure in medicinal chemistry (Boulahjar et al., 2018).

Advanced Applications

  • Hirshfeld Surface Analysis : Imidazo[1,2-a]pyridine derivatives have been analyzed for crystal structure and Hirshfeld surface, contributing to understanding molecular interactions in solid-state chemistry (Dhanalakshmi et al., 2018).

  • Functionalized Derivatives Synthesis : Innovative methods have been developed for synthesizing functionalized derivatives of imidazo[1,2-a]pyridine, which are important in enhancing biological activity (Ravi & Adimurthy, 2017).

  • Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine has been identified as a potential scaffold for various therapeutic applications due to its wide range of activities in medicinal chemistry (Deep et al., 2016).

  • Green Chemistry Synthesis : A green and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, demonstrating high regioselectivity and environmental friendliness (Wen et al., 2012).

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridin-7-amine is a novel scaffold that has been utilized in the development of covalent inhibitors, specifically as anticancer agents . The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer .

Mode of Action

The compound interacts with its target through a covalent bond, which is a strong type of chemical bond where atoms share electron pairs. This interaction results in changes at the molecular level, inhibiting the function of the target protein .

Result of Action

This compound has shown potential as a potent anticancer agent for KRAS G12C-mutated cells . The compound’s action at the molecular and cellular levels leads to the inhibition of the target protein, potentially impeding the proliferation of cancer cells.

Safety and Hazards

Imidazo[1,2-A]pyridin-7-amine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Imidazo[1,2-A]pyridin-7-amine and its derivatives have a wide range of applications in medicinal chemistry and material science . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on developing new synthesis methods and exploring its potential applications in various fields .

properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZRBQSSDQVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666114
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

421595-81-5
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Imidazo[1,2-a]pyridin-7-amine derivatives suitable for imaging tau aggregates in the brain?

A: Research has shown that specific this compound derivatives exhibit a high binding affinity for tau neurofibrillary tangles, a pathological hallmark of Alzheimer's disease []. This affinity allows these compounds, when radiolabeled, to act as Positron Emission Tomography (PET) tracers. They accumulate in areas of the brain rich in tau aggregates, enabling researchers and clinicians to visualize and quantify these aggregates in living subjects.

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